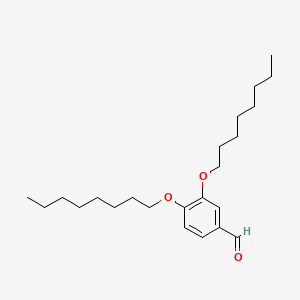

3,4-Bis(octyloxy)benzaldehyde

Übersicht

Beschreibung

3,4-Bis(octyloxy)benzaldehyde is a chemical compound with the molecular formula C23H38O3 . It has an average mass of 362.546 Da and a monoisotopic mass of 362.282104 Da . It is a useful research chemical .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzaldehyde core with two octyloxy groups attached at the 3 and 4 positions . The octyloxy groups are long carbon chains, which may influence the compound’s solubility and reactivity.Physical and Chemical Properties Analysis

This compound has a molecular weight of 362.55 . It appears as beige flakes . The compound has a boiling point of 473.3 ℃ at 760 mmHg and a melting point of 54-56 ℃ . Its density is 0.953 g/cm3 .Wissenschaftliche Forschungsanwendungen

Photochromic Properties and Organic Semiconductors :

- Research by Amado-Briseño et al. (2019) describes the synthesis of oligophenyleneimines type pentamers, including derivatives of 3,4-Bis(octyloxy)benzaldehyde, through mechanochemistry. These compounds exhibit photochromic properties and are considered as organic semiconductors, useful in optical and electrochemical applications. They demonstrate interesting changes in energy band gaps under different conditions, indicating potential use in optoelectronic devices (Amado-Briseño et al., 2019).

Electrochemical and Optical Properties in Polymers :

- Goker et al. (2014) synthesized benzooxadiazole containing monomers with structures related to this compound. These compounds, after undergoing electrochemical polymerization, showed significant potential for use in electrochromic devices due to their impactful electrochemical and spectral properties (Goker et al., 2014).

Catalytic Oxidation of Alcohols :

- Shi and Wei (2005) explored the use of bis-quaternary phosphonium salts of peroxotungstate and peroxomolybdate as catalysts in the oxidation of alcohols like benzyl alcohol to benzaldehyde, using hydrogen peroxide. This research highlights the potential of this compound related compounds in catalytic oxidation processes (Shi & Wei, 2005).

Synthesis and Characterization of Bis-aldehyde Monomers :

- Hafeez et al. (2019) studied the synthesis, characterization, and application of bis-aldehyde monomers, including derivatives of this compound, in creating electrically conductive polymers. The research provides insights into the material's structural and electronic properties, which are vital for electronic applications (Hafeez et al., 2019).

Structural and Electrochemical Studies for Organic Devices :

- Różycka et al. (2018) synthesized imine derivatives using a compound structurally similar to this compound and analyzed their structural, thermal, and optical properties. The study focuses on the potential application of these compounds in organic devices, particularly in photodiodes (Różycka et al., 2018).

Polymorphism in Long Chain Amphiphilic Compounds :

- Arranja et al. (2014) synthesized a precursor of long chain amphiphilic BODIPYs, closely related to 3,4-Bis(octyloxy)

benzaldehyde. They characterized its polymorphic behavior, which is significant for understanding the properties of such compounds in various states. This research is crucial for the development of materials with specific physical properties (Arranja et al., 2014).

Active Photovoltaic Materials :

- Nierengarten et al. (2004) developed disymmetrically substituted oligo(phenyleneethynediyl) derivatives from this compound related compounds. These derivatives were utilized in creating fullerene-oligo(phenyleneethynediyl) conjugates as active materials in photovoltaic devices, indicating a significant potential for solar energy applications (Nierengarten et al., 2004).

Oxidant for Cleavage of Nitrogen Double Bonds :

- Hajipour et al. (1998) discussed the use of bis(1-benzyl-4-aza-1-azoniabicyclo[2.2.2]octane) peroxodisulfate as an oxidant for converting various nitrogen double bond-containing compounds and alcohols to their corresponding carbonyl compounds. Compounds similar to this compound were involved in these reactions, highlighting the reactivity and potential applications in organic synthesis (Hajipour et al., 1998).

Catalysts for Addition of Trimethylsilyl Cyanide to Benzaldehyde :

- Belokon’ et al. (2007) synthesized various derivatives including those similar to this compound to investigate their use as catalysts in the addition of trimethylsilyl cyanide to benzaldehyde. This research is essential for developing new catalytic methods in organic chemistry (Belokon’ et al., 2007).

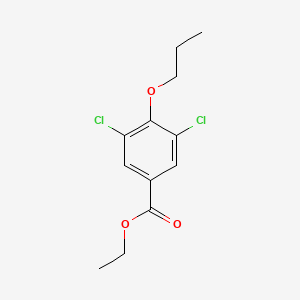

Synthesis of Impurities in Pharmaceuticals :

- Zhang et al. (2014) developed a method for synthesizing an impurity in crude Roflumilast, involving a compound structurally related to this compound. This study is significant for understanding and controlling impurities in pharmaceutical manufacturing (Zhang et al., 2014).

Safety and Hazards

Eigenschaften

IUPAC Name |

3,4-dioctoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H38O3/c1-3-5-7-9-11-13-17-25-22-16-15-21(20-24)19-23(22)26-18-14-12-10-8-6-4-2/h15-16,19-20H,3-14,17-18H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOKNJOSLKRWLJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1=C(C=C(C=C1)C=O)OCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H38O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50369290 | |

| Record name | 3,4-bis(octyloxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131525-50-3 | |

| Record name | 3,4-bis(octyloxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Bis[2-iodo-3-(perfluorooctyl)propyl]adipate](/img/structure/B1607506.png)

![Ethyl 4-chloro-5-methyl-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1607508.png)

![Isopropyl 2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]acetate](/img/structure/B1607512.png)

![4-[3-(4-Chlorophenyl)-5-methyl-4-isoxazolyl]-2-pyrimidinethiol](/img/structure/B1607514.png)